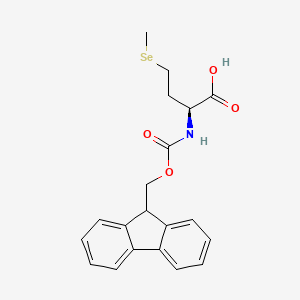

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a methylselanyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid typically involves the following steps:

-

Fmoc Protection: : The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

-

Purification: : The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like preparative HPLC can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The methylselanyl group can undergo oxidation to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

-

Substitution: : The methylselanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Piperidine in DMF

Substitution: Various nucleophiles under mild conditions

Major Products

Oxidation: Selenoxide, selenone derivatives

Reduction: Deprotected amino acid

Substitution: Amino acid derivatives with different functional groups

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound can be used to study the role of selenium in biological systems. Selenium is an essential trace element with important roles in antioxidant defense and redox regulation.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the context of selenium’s known benefits in cancer prevention and immune function.

Industry

In the industrial sector, this compound can be used in the synthesis of selenium-containing peptides and proteins, which have applications in pharmaceuticals and biotechnology.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc-protected amino group and the reactive methylselanyl group. The Fmoc group allows for selective deprotection and subsequent functionalization, while the methylselanyl group can undergo oxidation and substitution reactions, enabling the synthesis of diverse derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.

Uniqueness

The presence of the methylselanyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical reactivity compared to their sulfur analogs, making this compound particularly valuable for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

- Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.

- Methoxycarbonyl Moiety : Contributes to solubility and stability.

- Methylselanyl Group : Implicated in redox reactions and biological activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets, while the methoxycarbonyl group allows for hydrogen bonding interactions. These interactions can modulate protein activity, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for selective binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The methylselanyl group enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in combating infections.

Research Findings and Case Studies

A review of literature reveals several studies focused on the biological activity of fluorenyl derivatives, including this compound:

Case Study Example

In a study evaluating the anti-inflammatory properties of similar fluorenyl compounds, researchers observed a marked reduction in TNF-alpha levels in vitro when treated with this compound. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Fluorenone Derivatives | Fluorenyl backbone | Antimicrobial, anticancer |

| Methoxycarbonyl Compounds | Methoxycarbonyl group | Anti-inflammatory |

| Methylselenol Compounds | Methylselenol group | Antioxidant |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.